REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH:2]([CH:4]([C:6]([OH:8])=[O:7])[OH:5])[OH:3].C(N([CH2:16][CH3:17])CC)C.[CH2:18](Br)[CH:19]=[CH2:20].[CH3:22]N(C=O)C>>[C:1]([O:10][CH2:22][CH:16]=[CH2:17])(=[O:9])[CH:2]([CH:4]([C:6]([O:8][CH2:18][CH:19]=[CH2:20])=[O:7])[OH:5])[OH:3]
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
835 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
519 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recooled to 0°-5° C
|
Type
|
FILTRATION
|
Details
|
by-product triethylamine hydrobromide recovered by filtration
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with 1.5 l
|
Type
|
WASH
|
Details
|
of ethyl acetate, washed 3×300 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Hhd 2O, dried over Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C(O)C(=O)OCC=C)(=O)OCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |